molecular formula C21H26O4 B5117229 3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde

3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde

Cat. No.: B5117229
M. Wt: 342.4 g/mol
InChI Key: AZGPHULYMZAXQR-UHFFFAOYSA-N
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Description

3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of methoxy and propoxy groups attached to a benzaldehyde core

Properties

IUPAC Name

3-methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-15(2)18-8-6-16(3)20(13-18)25-11-5-10-24-19-9-7-17(14-22)12-21(19)23-4/h6-9,12-15H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGPHULYMZAXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde can be achieved through a multi-step process involving the following key steps:

    Formation of the Propoxy Group: The initial step involves the preparation of the propoxy group through a reaction between 2-methyl-5-propan-2-ylphenol and 1-bromopropane in the presence of a base such as potassium carbonate.

    Attachment to Benzaldehyde: The propoxy group is then attached to the benzaldehyde core through an etherification reaction. This step typically involves the use of a strong base like sodium hydride to deprotonate the phenol, followed by the addition of 3-methoxy-4-bromobenzaldehyde.

    Final Product Formation: The final step involves purification of the product through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and propoxy groups may also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the propoxy group.

    3-Ethoxy-4-methoxybenzaldehyde: Similar structure with an ethoxy group instead of a propoxy group.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but with a hydroxyl group instead of a propoxy group.

Uniqueness

3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde is unique due to the presence of both methoxy and propoxy groups attached to the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

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